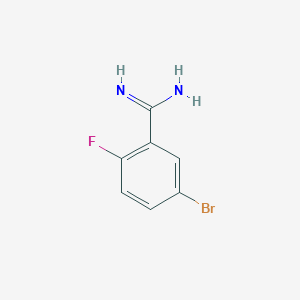

5-Bromo-2-fluoro-benzamidine

Description

Overview of Benzamidine (B55565) Class in Contemporary Chemical Research

The benzamidine scaffold, characterized by a benzene (B151609) ring attached to a carboximidamide group (C(NH)NH2), represents a cornerstone in modern chemical and pharmaceutical research. wikipedia.orgnih.gov Benzamidines are primarily recognized as a class of potent, reversible competitive inhibitors of serine proteases, such as trypsin and thrombin. wikipedia.orgsolubilityofthings.comontosight.ai This inhibitory action makes them invaluable tools in biochemical studies, particularly for investigating processes like blood coagulation and other cellular functions. solubilityofthings.comontosight.aiontosight.ai Beyond their use in fundamental research, benzamidine derivatives have demonstrated a wide spectrum of pharmacological activities, including potential antitumor, antiviral, anti-inflammatory, and anticonvulsant properties. solubilityofthings.comresearchgate.netwalshmedicalmedia.com Their structural versatility also allows them to serve as crucial building blocks in organic synthesis, providing accessible pathways to more complex molecules for the pharmaceutical and agrochemical industries. researchgate.netevitachem.com

The Strategic Role of Halogenated Benzamidines in Synthetic Design

Halogenation—the incorporation of fluorine, chlorine, bromine, or iodine into a molecule—is a fundamental strategy in synthetic and medicinal chemistry. mt.comnumberanalytics.com The introduction of halogen atoms can profoundly alter a compound's physicochemical properties, including its reactivity, stability, lipophilicity, and biological activity. numberanalytics.comacs.org In drug design, halogens are used to enhance the therapeutic profile of a molecule, improving its metabolic stability, bioavailability, and binding affinity to target proteins. numberanalytics.comacs.org

A key aspect of this strategy is the ability of heavier halogens (chlorine, bromine, and iodine) to participate in "halogen bonding." This non-covalent interaction, where the halogen acts as a Lewis acid, is increasingly exploited in rational drug design to create specific, directional interactions with biological targets. acs.orgrsc.org While fluorine's high electronegativity generally prevents it from forming these types of bonds, its inclusion is highly valued for modulating electronic properties and blocking metabolic degradation. acs.orgtcichemicals.com Consequently, halogenated benzamidines are highly valued as versatile intermediates for the synthesis of novel bioactive compounds, enabling the fine-tuning of molecular properties to achieve selective inhibition of enzymes or interaction with specific receptors. netascientific.com

Rationale for Focused Investigation of 5-Bromo-2-fluoro-benzamidine

The presence of both a bromine atom, capable of participating in halogen bonding, and a highly electronegative fluorine atom makes this compound a sophisticated building block for organic synthesis. evitachem.comacs.org It is explored as a scaffold in medicinal chemistry for designing new pharmaceutical candidates and as a potential enzyme inhibitor for biochemical research. evitachem.com The focused investigation of this compound is driven by the need to understand how this specific combination of functional groups can be leveraged to create novel molecules with tailored properties.

Structure of the Research Outline

This article is structured to provide a comprehensive analysis of this compound. It begins with an introduction to the benzamidine class and the role of halogenation in synthetic design, establishing the context for the compound's significance. The subsequent sections will present detailed research findings, including its chemical properties, synthesis, and reactivity, supported by interactive data tables. The content strictly adheres to a scientific and technical focus.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluorobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDKTWKUJFVSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 5 Bromo 2 Fluoro Benzamidine

Historical Context of Benzamidine (B55565) Synthesis

The synthesis of benzamidines, a class of compounds characterized by a C(=NH)NH2 functional group attached to a phenyl ring, has a rich history. Early methods often involved harsh reaction conditions. A foundational approach is the Pinner reaction, first described by Adolf Pinner in 1877. wikipedia.org This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.org This intermediate can then be reacted with ammonia (B1221849) to yield the corresponding amidine. wikipedia.org Over the years, numerous modifications and alternative methods have been developed to improve yields, substrate scope, and reaction conditions. These include the use of various catalysts and reagents to facilitate the transformation of nitriles or other precursors into amidines. google.comorganic-chemistry.org

Precursor Chemistry and Convergent Synthesis Strategies for 5-Bromo-2-fluoro-benzamidine

The synthesis of this compound typically begins with the preparation of a key intermediate, 5-bromo-2-fluorobenzonitrile (B68940). evitachem.com This precursor contains the necessary bromine and fluorine substituents on the benzene (B151609) ring, as well as the nitrile group that will be converted to the amidine functionality.

Synthesis of Halogenated Benzonitrile (B105546) Intermediates

Several synthetic routes exist for the preparation of 5-bromo-2-fluorobenzonitrile. One common strategy involves the bromination of 2-fluorobenzonitrile. google.com Another approach starts with o-fluorobenzoyl chloride, which is first reacted with ammonia water to produce o-fluorobenzamide. google.com This amide is then dehydrated to yield o-fluorobenzonitrile. The final step is the bromination of the o-fluorobenzonitrile using a brominating agent like dibromohydantoin in sulfuric acid to introduce the bromine atom at the 5-position. google.com

An alternative pathway to a related precursor, 5-bromo-2-fluorobenzaldehyde, starts from o-fluorobenzaldehyde. chemicalbook.comgoogle.com This can then be converted to the corresponding nitrile. The synthesis of 2-bromo-5-fluorobenzonitrile (B41413) is also documented, which can serve as a precursor. ossila.com The different reactivities of the halogen substituents in dihalogenated benzonitriles, such as 2-bromo-5-fluorobenzonitrile, allow for selective reactions. The fluorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom can participate in palladium-catalyzed coupling reactions. ossila.com

Amidine Formation via Nitrile Transformation: Classical and Modern Approaches

The conversion of the nitrile group in 5-bromo-2-fluorobenzonitrile to the amidine group is the final and critical step in the synthesis of this compound. This transformation can be achieved through various classical and modern synthetic methods.

The Pinner reaction remains a widely used method for synthesizing amidines from nitriles. wikipedia.org In the context of this compound synthesis, 5-bromo-2-fluorobenzonitrile would be treated with an alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride gas to form the corresponding ethyl 5-bromo-2-fluorobenzimidate hydrochloride (a Pinner salt). wikipedia.org This intermediate is then treated with ammonia to yield this compound hydrochloride. wikipedia.org The free base can be obtained by neutralization. prepchem.com

| Pinner Reaction Steps | Reagents and Conditions | Intermediate/Product |

| Imino Ester Formation | 5-bromo-2-fluorobenzonitrile, HCl gas, absolute ethanol (B145695), 0–5°C | Ethyl 5-bromo-2-fluorobenzimidate hydrochloride |

| Ammonolysis | Ethyl 5-bromo-2-fluorobenzimidate hydrochloride, Ammonia | This compound hydrochloride |

Modern synthetic methods often employ organometallic reagents to facilitate the addition of amines to nitriles. For instance, lithium or magnesium derivatives of amines can be used. thieme-connect.de Another approach involves the use of alkyl aluminum chloride acid amides to convert nitriles to amidines, which often results in higher yields. google.com These methods offer alternatives to the classical Pinner reaction, potentially with milder conditions and improved efficiency.

Divergent Synthetic Routes to this compound

The synthesis of this compound is predominantly achieved starting from the precursor 5-bromo-2-fluorobenzonitrile. Research, particularly within patent literature, has outlined several distinct and viable pathways for this transformation. These routes differ in their reagents, conditions, and intermediate species, offering flexibility for laboratory and potential industrial-scale production.

Pinner Reaction Pathway

A classical and well-documented method for converting nitriles to amidines is the Pinner reaction. organic-chemistry.org This two-step sequence is a primary route for synthesizing this compound hydrochloride. googleapis.com

Imidate Formation: The first step involves the reaction of 5-bromo-2-fluorobenzonitrile with an anhydrous alcohol, typically ethanol, in the presence of dry hydrogen chloride (HCl) gas. This reaction proceeds at reduced temperatures, ranging from -10°C to 10°C, to form the corresponding ethyl 5-bromo-2-fluorobenzimidate hydrochloride salt, also known as a Pinner salt. googleapis.com The use of anhydrous conditions is critical to prevent hydrolysis of the nitrile or the intermediate imidate back to an amide or carboxylic acid. nih.gov

Ammonolysis: The isolated imidate salt is then subjected to ammonolysis. googleapis.com This step involves treating the imidate with ammonia, often by bubbling anhydrous ammonia gas through a solution of the imidate in an alcohol like ethanol. The reaction is typically initiated at a low temperature (e.g., -5°C) and then allowed to warm to complete the conversion to the final this compound hydrochloride product. googleapis.com

Direct Amination with Lithium Hexamethyldisilazide (LiHMDS)

A more direct, one-pot approach involves the use of a strong, non-nucleophilic base, Lithium Hexamethyldisilazide (LiHMDS). googleapis.com In this method, a solution of 5-bromo-2-fluorobenzonitrile in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is treated with a slight excess (e.g., 1.4 equivalents) of LiHMDS. googleapis.com The addition is managed at a controlled temperature of around 10°C. After a stirring period at room temperature to ensure complete reaction, the mixture is cooled significantly (e.g., to -20°C) and quenched with an acidic solution, such as ethanolic HCl, which protonates the intermediate amidinate anion and precipitates the desired this compound hydrochloride salt. googleapis.comnih.gov

Alternative Catalytic Routes via Amidoxime (B1450833) Intermediates

A third divergent strategy, documented for benzamidines in general, proceeds through an amidoxime intermediate. tandfonline.comcapes.gov.brgoogle.com This pathway consists of two main steps:

Amidoxime Formation: The starting benzonitrile derivative reacts with hydroxylamine (B1172632) hydrochloride to form the corresponding benzamidoxime.

Catalytic Reduction: The intermediate amidoxime is then reduced to the target benzamidine. This reduction is typically achieved through catalytic hydrogenation using catalysts such as Raney Nickel or supported nano-metal catalysts, for instance, palladium on an ionic liquid support. google.com While not specifically detailed for this compound in the reviewed literature, this route represents a viable alternative synthetic strategy.

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Pinner Reaction | LiHMDS Method | Amidoxime Route (General) |

|---|---|---|---|

| Starting Material | 5-Bromo-2-fluorobenzonitrile | 5-Bromo-2-fluorobenzonitrile | 5-Bromo-2-fluorobenzonitrile |

| Key Reagents | Anhydrous HCl, Ethanol, Ammonia | LiHMDS, Acid (for quench) | Hydroxylamine HCl, Reducing Agent (e.g., H₂/Catalyst) |

| Number of Steps | Two (Isolation of imidate) | One-pot | Two (Isolation of amidoxime) |

| Intermediate | Imidate Hydrochloride | Lithium Amidinate | Amidoxime |

| Primary Advantage | Classical, well-understood mechanism | Direct, one-pot procedure | Avoids gaseous ammonia/HCl |

| Reference | googleapis.com | googleapis.com | tandfonline.comgoogle.com |

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature and pressure, and the selection and loading of catalysts or reagents.

Solvent System Effects

The solvent system plays a critical role in all synthetic approaches by influencing reagent solubility, reaction rates, and pathway selectivity.

Pinner Reaction: For the Pinner reaction, anhydrous polar solvents are required. Anhydrous ethanol serves as both the solvent and a reagent in the formation of the ethyl imidate intermediate. googleapis.com The complete absence of water is crucial to prevent the formation of amide byproducts. nih.gov For less reactive nitriles, other solvents like chloroform (B151607) or dioxane can be used as diluents. researchgate.net

LiHMDS Reaction: The direct amination with LiHMDS is typically performed in anhydrous ethereal solvents . nih.govTetrahydrofuran (THF) is the documented solvent of choice, as it effectively solubilizes the LiHMDS reagent and the organometallic intermediates formed during the reaction. googleapis.com

Catalytic Systems: In broader catalytic systems for amidine synthesis, solvent choice can dictate reaction success. For example, copper-catalyzed oxidative aminations have been effectively performed in 2,2,2-trifluoroethanol (TFE) , which is believed to promote the desired reaction pathway. sciforum.netuantwerpen.be Palladium-catalyzed aminocarbonylation reactions have shown high product selectivity in N,N-dimethylformamide (DMF) . diva-portal.org

Temperature and Pressure Profiling

Careful control of temperature is essential for managing reaction kinetics and minimizing side reactions.

Low-Temperature Control: Both the Pinner and LiHMDS routes for this compound synthesis initiate at reduced temperatures to control initial exothermic events. googleapis.com The Pinner imidate formation is run between -10°C and 10°C, while the subsequent ammonolysis begins at -5°C. googleapis.com The LiHMDS addition is performed at 10°C, with the quench occurring at -20°C. googleapis.com Such control prevents degradation and the formation of impurities.

Elevated Temperatures: In some generalized amidine syntheses, elevated temperatures are necessary to drive the reaction to completion. LiHMDS-mediated condensations of certain nitriles have been optimized at temperatures as high as 120°C. rsc.org However, studies with sodium hexamethyldisilazide (NaHMDS) show a complex temperature dependence, where higher temperatures can accelerate certain steps but retard others, making temperature profiling critical for chemoselectivity. nih.gov

Pressure Application: While most syntheses are conducted at atmospheric pressure, pressure can be a useful tool, particularly in flow chemistry. The use of a back pressure regulator (BPR) allows solvents to be heated well above their atmospheric boiling points, which can dramatically reduce reaction times. For example, a flow synthesis of a related indole (B1671886) was successfully conducted at 160°C under 12 bar of pressure, achieving complete conversion in minutes. researchgate.net

Catalyst Selection and Loading Effects

While the most direct syntheses of this compound use stoichiometric reagents (HCl and LiHMDS), the broader field of amidine synthesis offers insights into catalytic advancements.

Stoichiometric Reagents: The Pinner reaction relies on a stoichiometric or excess amount of hydrogen chloride to act as both a catalyst and a reagent to form the Pinner salt. organic-chemistry.org Similarly, the LiHMDS route uses a stoichiometric quantity (1.4 equivalents) of the base to deprotonate the nitrile and form the reactive intermediate. googleapis.com

Lewis Acid Catalysis: Lewis acids like aluminum trichloride (B1173362) (AlCl₃) have been shown to catalyze the synthesis of N-arylbenzamidines from benzonitriles and anilines. Studies have found that pre-forming a nitrile-Lewis acid complex allows for milder reaction conditions and higher yields. researchgate.net

Transition Metal Catalysis: Modern methods have employed transition metals to catalyze amidine formation. Copper(I) chloride (CuCl), used with a base and a ligand, can effectively catalyze the oxidative coupling of nitriles and amines. sciforum.net Palladium catalysts, such as Pd(OAc)₂, are used in aminocarbonylation reactions to produce acyl amidines. diva-portal.org In the context of the amidoxime route, hydrogenation is often catalyzed by metals like Raney Nickel or palladium. google.com Catalyst loading in these systems is a key optimization parameter, with typical loadings ranging from 0.1 to 10 mol%. diva-portal.org

Isolation and Purification Techniques for Research-Grade this compound

Achieving high purity is essential for the use of this compound in research, particularly as an intermediate for pharmaceutical synthesis. The process typically involves an initial isolation followed by one or more purification steps.

Chromatographic Separations (Column, Flash, Preparative HPLC)

Following initial isolation, chromatographic techniques are the primary methods for purifying this compound to research-grade standards (>95%).

Initial Isolation: In the documented syntheses of this compound hydrochloride, the product is first isolated by precipitation from the reaction mixture upon acidic quench. googleapis.com The resulting solid is collected by filtration and washed with appropriate solvents, such as ethyl acetate (B1210297) and water, to remove unreacted starting materials and soluble impurities. googleapis.com

Column and Flash Chromatography: For further purification, column chromatography over a solid support like silica (B1680970) gel is a standard technique. The choice of eluent is critical for effective separation. A common mobile phase for purifying amidine-containing compounds is a mixture of a non-polar solvent like dichloromethane (B109758) and a polar solvent like methanol. beilstein-journals.org For related heterocyclic precursors, solvent systems such as dichloromethane/diethyl ether or hexane/ethyl acetate have been used effectively. orgsyn.org Flash chromatography is a variation that uses pressure to speed up the separation, making it suitable for larger scale laboratory purifications.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining the highest purity material, preparative HPLC is the method of choice. gilson.comresearchgate.net This technique offers superior resolution compared to standard column chromatography. The purification is typically performed using a reverse-phase column (e.g., C18) with a mobile phase consisting of a gradient of water and acetonitrile. diva-portal.org To improve peak shape and ensure the amidine remains in its protonated, more soluble form, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. diva-portal.orgbeilstein-journals.org After collection, the fractions containing the pure compound are combined and lyophilized or evaporated to yield the final, high-purity product. beilstein-journals.org

Table 2: Summary of Purification Techniques

| Technique | Purpose | Typical Conditions | Notes |

|---|---|---|---|

| Precipitation/Filtration | Initial bulk isolation | Acidic quench (e.g., HCl in EtOH), wash with EtOAc/H₂O. googleapis.com | Effective for isolating the hydrochloride salt from the reaction mixture. |

| Column Chromatography | Removal of major impurities | Stationary Phase: Silica Gel. Eluent: Dichloromethane/Methanol gradient. beilstein-journals.org | A standard, cost-effective method for intermediate purity. |

| Preparative HPLC | High-purity for research grade | Stationary Phase: C18. Eluent: Water/Acetonitrile gradient with TFA or Formic Acid modifier. diva-portal.orgbeilstein-journals.org | The gold standard for achieving >98% purity; allows for isolation of the target from closely related impurities. |

Crystallization and Recrystallization Strategies

Crystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the principle of differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For this compound, a crystalline solid, the selection of an appropriate solvent is paramount for effective purification.

The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures. General principles suggest that solvents with similar polarity to the solute are often effective. Given the structure of this compound, which possesses a polar amidine group and a less polar bromofluorophenyl ring, a range of solvents can be considered.

Commonly employed solvents for the crystallization of compounds with similar functional groups, such as amides and bromo-aromatics, are listed below. The choice of solvent is often determined empirically.

| Solvent Class | Specific Examples | Rationale for Use |

| Alcohols | Methanol, Ethanol | The polar hydroxyl group can interact with the benzamidine moiety. Often used in mixed solvent systems. For related compounds like 4-Bromo-2-fluorobenzylamine hydrochloride, ethanol/water mixtures have proven effective for achieving high purity (>95%). doi.org |

| Ethers | Diethyl ether, THF | Can be effective, particularly as the "insoluble" or less-soluble component in a mixed solvent system to induce precipitation. Diethyl ether-methanol is a successful mixture for many polar compounds. doi.org |

| Esters | Ethyl acetate | A moderately polar solvent often used in purification. In many syntheses, the crude product is extracted into ethyl acetate before concentration and further purification. nih.govacs.org |

| Hydrocarbons | Hexane, Heptane | Non-polar solvents where the compound is likely to have low solubility. Often used as an anti-solvent to precipitate the product from a more polar solution. The precursor 2-bromo-5-trifluoromethylbenzonitrile can be recrystallized from hexane. acs.org |

| Mixed Solvents | Ethanol/Water, Ether/Methanol | Allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics. The compound is dissolved in a minimal amount of a "soluble solvent" at high temperature, followed by the addition of an "insoluble solvent" to induce crystallization upon cooling. orgsyn.org |

The process of recrystallization typically involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. The hot solution is then filtered, if necessary, to remove any insoluble impurities. The filtrate is allowed to cool slowly and undisturbed, which promotes the formation of well-defined, high-purity crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice. Once crystallization is complete, the purified solid is isolated by filtration and washed with a small amount of cold solvent to remove any residual impurities from the crystal surfaces.

Salt Formation for Enhanced Purity

A highly effective strategy for the purification of benzamidines is their conversion into a salt, most commonly a hydrochloride salt. The basic nature of the amidine functional group allows it to readily react with acids to form stable, crystalline salts. This process can significantly enhance the purity of the final product, as the salt often possesses different solubility properties than the free base and any non-basic impurities, facilitating its separation.

The hydrochloride salt of this compound is a known and commercially available entity (CAS No. 1187927-33-8), underscoring the utility of this approach. The general procedure involves the reaction of the this compound free base with hydrogen chloride.

A common laboratory method involves dissolving the crude benzamidine derivative in a suitable anhydrous solvent, such as absolute ethanol or methanol. acs.org The solution is then treated with hydrogen chloride, which can be introduced as a gas or as a solution (e.g., methanolic HCl or HCl in diethyl ether). acs.org The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates from the solution.

The general reaction is outlined below:

| Reactant | Reagent(s) | Solvent(s) | Product |

| This compound (free base) | Hydrogen Chloride (gas or solution) | Anhydrous Ethanol, Methanol | This compound hydrochloride |

The precipitated salt is then isolated via filtration, washed with a cold, non-polar solvent like diethyl ether to remove residual acid and other impurities, and dried. This acid-base purification is highly selective for the basic amidine, leaving non-basic impurities behind in the solution. For many benzamidine derivatives, this method provides a robust and efficient path to obtaining material of high purity suitable for further chemical synthesis and biological screening.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Fluoro Benzamidine

Reactivity Profile of the Amidine Moiety in 5-Bromo-2-fluoro-benzamidine

The benzamidine (B55565) portion of the molecule is a primary site for several important chemical reactions, including substitutions, tautomerism, and acid-base chemistry.

Nucleophilic Acyl Substitution Pathways

In the context of this compound, the carbon atom of the C=N double bond is the electrophilic center. Reactions akin to nucleophilic acyl substitution can occur, for example, during hydrolysis. Under acidic or basic conditions, water can act as a nucleophile, attacking the amidine carbon. This leads to the formation of the corresponding benzamide (B126) and ammonia (B1221849), although this reaction is generally less facile than the hydrolysis of esters or acid chlorides. The reactivity is governed by the stability of the tetrahedral intermediate and the ability of the amino group to act as a leaving group.

Imine Chemistry and Tautomerism Considerations

The amidine functional group contains an imine (C=N) bond and can undergo tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. elsevierpure.com For amidines like this compound, this primarily involves imine-enamine tautomerism. thieme.de

This equilibrium involves the migration of a proton from a nitrogen atom to an adjacent carbon or nitrogen, or from the alpha-carbon to a nitrogen. While keto-enol tautomerism is well-known for carbonyl compounds, the nitrogen analogue, imine-enamine tautomerism, is also a significant process. thieme.de The stability and ratio of the tautomeric forms are influenced by factors such as the substituents on the ring and the solvent. elsevierpure.comnih.gov For instance, the electronic properties of the bromo and fluoro substituents on the aromatic ring can influence the electron density and basicity of the nitrogen atoms, thereby affecting the position of the tautomeric equilibrium. These processes can occur through stepwise acid- or base-catalyzed pathways. rsc.org

Acid-Base Equilibria and Protonation Dynamics

Amidines are organic bases due to the presence of lone pairs of electrons on their nitrogen atoms. wikipedia.org The benzamidine group in this compound can accept a proton in acidic conditions, forming a resonance-stabilized cation. The basicity of the amidine is influenced by the electronic effects of the substituents on the aromatic ring. nih.gov

The equilibrium for this protonation can be described by the acid dissociation constant (pKa) of the conjugate acid. github.iochem1.com Studies on related benzamidine compounds show that they are effective inhibitors of serine proteases like trypsin, where the protonated form interacts with the enzyme's active site. caymanchem.comnih.govmedchemexpress.com The exact pKa value for this compound is not widely reported, but it is expected to be in the range typical for benzamidines, modified by the electron-withdrawing inductive effects of the bromine and fluorine atoms, which would slightly decrease its basicity compared to unsubstituted benzamidine. core.ac.uk

Reactivity at the Halogenated Aromatic Ring

The presence of bromine and fluorine atoms on the benzene (B151609) ring opens up pathways for substitution and coupling reactions, allowing for extensive modification of the molecule's core structure.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, especially those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). uomustansiriyah.edu.iq In this two-step addition-elimination mechanism, a nucleophile attacks the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. uomustansiriyah.edu.iqresearchgate.net

In this compound, the amidine group (especially when protonated) acts as an electron-withdrawing group, activating the ring for nucleophilic attack. The reaction is further influenced by the halogens. In SNAr reactions, fluoride (B91410) is typically a better leaving group than bromide because its high electronegativity polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack. This reactivity order is opposite to that seen in SN1 and SN2 reactions. Research on dihalogenated aromatic compounds often shows that a fluorine atom is displaced in preference to other halogens in SNAr reactions. nih.gov Therefore, a nucleophile would likely replace the fluorine atom at the C-2 position over the bromine atom at the C-5 position.

Metal-Catalyzed Cross-Coupling Reactions at Bromine and Fluorine Centers

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org The reactivity of the carbon-halogen bond in these reactions is crucial and generally follows the order C–I > C–Br > C–Cl > C–F. researchgate.net The carbon-fluorine bond is the strongest single bond to carbon and is typically the least reactive. wikipedia.org

This difference in reactivity allows for selective, or "orthogonal," functionalization of the this compound molecule. beilstein-journals.org A palladium-catalyzed cross-coupling reaction, for example, would almost exclusively occur at the more reactive C-Br bond, leaving the C-F bond intact. beilstein-journals.org This allows for the introduction of an aryl, alkyl, or other group at the C-5 position. Subsequently, under more forcing conditions or by using specialized nickel catalysts known for C-F bond activation, a second, different group could be introduced at the C-2 position. beilstein-journals.orgnih.gov This stepwise approach provides a versatile strategy for synthesizing complex derivatives of this compound.

The following table summarizes the expected relative reactivity in these coupling reactions:

| Coupling Site | Catalyst System | Relative Reactivity | Typical Outcome |

| C-Br Bond | Palladium-based (e.g., Pd(PPh₃)₄) | High | Selective coupling at the bromine position. beilstein-journals.org |

| C-F Bond | Nickel-based (e.g., Ni(cod)₂) | Low | Requires specific catalysts and often harsher conditions for activation. nih.gov |

Electrophilic Aromatic Substitution Limitations and Potential

Further functionalization of the this compound ring via electrophilic aromatic substitution (EAS) is challenging due to the electronic properties of the existing substituents. The bromine and fluorine atoms are deactivating groups due to their inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. libretexts.org The benzamidine group, particularly when protonated under acidic conditions typical for many EAS reactions, is also a powerful deactivating, meta-directing group.

Collectively, these substituents render the aromatic ring highly electron-deficient and thus significantly less reactive towards electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). libretexts.org Electrophilic attack, if forced under harsh conditions, would be directed by the ortho-, para-directing halogen substituents and the meta-directing amidinium group. The likely, albeit difficult to achieve, position for substitution would be C-3 (ortho to Br, meta to F and amidine) or C-6 (ortho to F, meta to Br and amidine). The significant deactivation of the ring represents a major limitation for this class of reaction on this substrate.

Directed Ortho Metalation (DoM) and Related Lithiation Chemistry

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directed metalation group (DMG) to chelate an organolithium reagent, directing deprotonation to an adjacent ortho position. organic-chemistry.org In this compound, the fluorine atom is a moderate DMG, capable of directing lithiation to the C-3 position. organic-chemistry.org A patent describing the lithiation of 1-bromo-4-fluorobenzene (B142099) with n-butyllithium to form (5-bromo-2-fluorophenyl)lithium demonstrates the feasibility of selective metalation ortho to the fluorine atom, even in the presence of a bromine. google.com

The amidine group, especially if derivatized to an N,N-dialkyl amide or a related chelating group, can act as a potent DMG. harvard.edu However, the unprotected amidine contains acidic N-H protons that would be preferentially deprotonated by a strong base like n-butyllithium. Therefore, for DoM to be effective via the amidine group, it would likely need to be appropriately protected or modified. If lithiation were directed by a derivatized amidine group, it would occur at the C-6 position. The competition between fluorine and a derivatized amidine as DMGs would determine the ultimate site of lithiation.

Intramolecular Cyclization and Rearrangement Processes

This compound can serve as a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These processes typically require a preliminary functionalization step, often a cross-coupling reaction at the C-5 position, to introduce a reactive group.

For example, a Sonogashira coupling could introduce an alkyne with a terminal nucleophile, which could then undergo cyclization with the amidine moiety. Similarly, a substituent introduced via Suzuki or Buchwald-Hartwig coupling could contain functionality capable of displacing the ortho-fluorine atom via an intramolecular nucleophilic aromatic substitution (SNAr) reaction, a process facilitated by the activation provided by the other ring substituents. Another potential pathway involves the cyclization of 2-bromobenzamides with other reagents, as has been demonstrated in cobalt-catalyzed syntheses of 3-(imino)isoindolin-1-ones. mdpi.com Such strategies allow for the construction of fused ring systems incorporating the benzamidine core structure.

Lack of Available Data for Kinetic and Thermodynamic Analysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific kinetic and thermodynamic parameters for reactions involving this compound are not publicly available at this time.

The requested data, which includes detailed research findings and data tables on the kinetic and thermodynamic properties of this compound's reactions, does not appear to be published in the accessible literature. While this compound is cited as an intermediate in the synthesis of more complex molecules, the primary focus of existing research is on synthetic methodologies and the properties of the final products, rather than a detailed mechanistic study of the reactions involving this specific precursor.

Consequently, the section on "Kinetic and Thermodynamic Parameters of this compound Reactions" cannot be constructed as the foundational experimental or computational data is absent from the reviewed sources. Further empirical research, including reaction rate analysis under various conditions and calorimetric studies, would be required to generate the necessary data to perform a thorough kinetic and thermodynamic evaluation.

Spectroscopic and Structural Analysis of this compound Not Available in Publicly Accessible Research

The inquiry sought to populate a detailed article structured around advanced spectroscopic techniques, including various forms of NMR spectroscopy and vibrational analysis. The intended article was to cover:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR for proton environment analysis.

¹³C NMR for carbon backbone elucidation.

¹⁹F NMR to understand the fluorine atom's environment.

¹⁵N NMR for nitrogen connectivity and hybridization.

Two-dimensional NMR techniques (COSY, HMQC, HMBC, NOESY) for comprehensive structural assignment.

Vibrational Spectroscopy:

Infrared (IR) and Raman analysis for functional group identification and molecular vibrations.

The investigation included searches for the synthesis and characterization of this compound, with the hope of finding associated spectroscopic data. While the compound and its hydrochloride salt are listed by some chemical suppliers, the detailed experimental spectra and their interpretations, which are crucial for a thorough scientific article, are not provided. Information on related compounds, such as 5-Bromo-2-fluoro-N-methylbenzamide and 5-bromo-2-fluorobenzaldehydeoxime, was found, but this data is not directly applicable to the specific structure and properties of this compound.

Without access to primary research data, any attempt to generate the requested article would rely on speculation and extrapolation from related compounds, which would be scientifically unsound and fall short of the required detail and accuracy. Therefore, a comprehensive and scientifically rigorous article on the advanced spectroscopic and structural elucidation of this compound cannot be produced at this time.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Fluoro Benzamidine

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Functional Group Frequencies

The N-H stretching vibrations of the primary amine groups in the amidine functionality are expected to appear as a series of medium to strong bands in the region of 3400-3100 cm⁻¹. The carbon-nitrogen double bond (C=N) of the imine group typically exhibits a strong absorption band in the 1690-1640 cm⁻¹ range. Furthermore, the C-N single bond stretching vibrations are anticipated to be observed in the 1250-1020 cm⁻¹ region.

The aromatic ring of 5-bromo-2-fluoro-benzamidine also gives rise to characteristic absorptions. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. Aromatic C=C stretching vibrations will likely produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. The presence of the halogen substituents, bromine and fluorine, will also influence the spectrum. The C-Br stretching vibration is expected to fall in the 680-515 cm⁻¹ range, while the C-F stretch will likely appear as a strong band in the 1250-1000 cm⁻¹ region, potentially overlapping with C-N stretching bands.

Table 1: Predicted Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amidine N-H | Stretching | 3400-3100 |

| Imine C=N | Stretching | 1690-1640 |

| Amidine C-N | Stretching | 1250-1020 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| Aryl C-F | Stretching | 1250-1000 |

| Aryl C-Br | Stretching | 680-515 |

Note: These are predicted ranges and actual values may vary.

Molecular Fingerprint Region Analysis

The molecular fingerprint region, spanning from 1500 cm⁻¹ to 400 cm⁻¹, is a complex and unique area of the IR spectrum for every molecule. This region is rich with bending and stretching vibrations that are characteristic of the entire molecular structure. The complex pattern of peaks in this region arises from the coupling of various vibrational modes, making it a unique "fingerprint" for the compound.

For this compound, this region would contain the C-H in-plane and out-of-plane bending vibrations of the substituted benzene (B151609) ring. The substitution pattern on the benzene ring (1,2,4-trisubstitution) would give rise to a specific pattern of out-of-plane C-H bending bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern. Additionally, the aforementioned C-Br and C-F stretching vibrations fall within this region, further contributing to its complexity. A detailed analysis of the fingerprint region, when compared with a reference spectrum, would be a definitive method for the identification of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an invaluable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For the hydrochloride salt of this compound (C₇H₆BrFN₂·HCl), the exact mass is reported to be 251.947 g/mol . This value is calculated based on the masses of the most abundant isotopes of each element. An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the elemental composition of the ion.

Table 2: Exact Mass Information for this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₇H₆BrFN₂·HCl |

| Exact Mass | 251.947 u |

Data sourced from Echemi.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the parent ion. While specific MS/MS data for this compound is not available in the reviewed literature, plausible fragmentation pathways can be proposed based on the general principles of mass spectrometry and the known fragmentation patterns of related compounds.

Upon ionization, the molecular ion of this compound would be expected to undergo fragmentation through several pathways. A common fragmentation for aromatic compounds is the loss of small neutral molecules or radicals. For this compound, potential initial fragmentation steps could include:

Loss of ammonia (B1221849) (NH₃): The amidine group could lose a molecule of ammonia, leading to the formation of a nitrile-substituted aromatic cation.

Loss of a bromine radical (Br•): Cleavage of the C-Br bond would result in a fluoro-substituted benzamidine (B55565) cation.

Loss of a fluorine radical (F•): Cleavage of the C-F bond, though generally stronger than the C-Br bond, could also occur.

Ring fragmentation: The aromatic ring itself could undergo cleavage to produce smaller charged fragments.

Further fragmentation of these primary product ions would provide more detailed structural information. The presence of both bromine and fluorine would lead to characteristic isotopic patterns for bromine-containing fragments, which would aid in their identification.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the unit cell can be determined, providing a detailed picture of the molecular structure, bond lengths, bond angles, and intermolecular interactions.

Unit Cell Parameters and Space Group Determination

At present, there is no publicly available experimental X-ray crystallographic data for this compound in the Cambridge Structural Database (CSD) or other reviewed scientific literature. Therefore, the unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and the space group (the set of symmetry operations that describe the arrangement of molecules in the crystal) for this specific compound have not been determined.

For context, the crystal structures of related compounds, such as benzamidine itself (often in complex with proteins) and various substituted benzamides, have been reported. For instance, crystals of benzamidine-inhibited trypsin have been characterized, belonging to the space group P2₁2₁2₁. Such information on related structures can provide a general idea of the types of packing and intermolecular interactions that might be expected for this compound, such as hydrogen bonding involving the amidine group and halogen bonding involving the bromine and fluorine atoms. However, direct experimental determination is necessary to elucidate the precise solid-state architecture of this compound.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Detailed experimental data on the bond lengths, bond angles, and torsional angles of this compound are not available in the reviewed literature. A crystallographic study would be required to determine these parameters accurately.

Computational Chemistry and Theoretical Frameworks for 5 Bromo 2 Fluoro Benzamidine

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust method for determining the ground state properties of molecules. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform geometry optimization. nih.gov This calculation finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to establish its optimized structure and serve as a foundation for further analysis. nih.gov Similar calculations for 5-bromo-2-fluoro-benzamidine would yield its equilibrium geometry. From this optimized structure, electronic properties such as the molecular electrostatic potential (MEP) can be mapped. The MEP illustrates the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions. nih.gov

Ab initio methods, such as Hartree-Fock (RHF) or more advanced post-Hartree-Fock methods, provide another avenue for high-accuracy calculations without reliance on empirical parameters. These methods have been applied to similar structures, like 2-bromo-5-fluorobenzaldehyde, to determine energies, optimized structures, and harmonic vibrational frequencies. nih.gov For this compound, employing a method like RHF with a 6-311G* basis set would offer a complementary perspective to DFT, particularly for refining electronic energies and molecular orbital descriptions. nih.gov Comparing results from different levels of theory (DFT and ab initio) is a standard practice to ensure the reliability of the computational predictions.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. This analysis provides insights into hybridization and the delocalization of electron density arising from hyperconjugative interactions. nih.gov

An illustrative NBO analysis table for a hypothetical donor-acceptor interaction in this compound is shown below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N8 | σ(C1-C6) | 3.45 |

| LP(1) F7 | π(C1-C2) | 2.10 |

| LP(2) Br12 | σ*(C4-C5) | 1.88 |

| Note: This data is illustrative and represents typical interactions that would be quantified in an NBO analysis. Atom numbering is hypothetical. |

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable bonds, particularly the C-C bond connecting the phenyl ring to the amidine group, means that this compound can exist in different conformations. Computational studies on similar molecules, such as 2-bromo-5-fluorobenzaldehyde, have shown that different rotational isomers (e.g., O-cis and O-trans conformers) can have distinct energies. nih.gov

A potential energy surface (PES) scan can be performed by systematically rotating the amidine group relative to the phenyl ring and calculating the energy at each step. This process reveals the rotational energy barrier and identifies the most stable (lowest energy) conformers. Such studies on related benzaldehydes have successfully quantified these rotational barriers. researchgate.net For 2-bromo-5-fluorobenzaldehyde, ab initio calculations predicted the O-trans isomer to be the more stable form by approximately 2.95 kcal/mol. nih.gov A similar energy difference would be expected between the possible conformers of this compound due to steric and electronic interactions between the amidine group and the ortho-fluoro substituent.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry is widely used to predict spectroscopic data, which can aid in the interpretation of experimental results.

Infrared (IR) Frequencies: Following geometry optimization, a frequency calculation using DFT (e.g., B3LYP/6-311G*) can predict the vibrational modes of this compound. The calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule. These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. nih.gov Detailed assignments can be made using the potential energy distribution (PED). nih.gov For example, calculations on 5-bromo-2-nitropyridine (B47719) have shown excellent agreement between scaled theoretical wavenumbers and experimental values. nih.gov

A table of representative predicted vibrational frequencies for this compound would look as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3312 |

| C=N Stretch | 1680 | 1613 |

| C-F Stretch | 1250 | 1200 |

| C-Br Stretch | 680 | 653 |

| Note: This data is illustrative, based on typical frequency ranges for these functional groups. |

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). Predicting ¹⁹F NMR shifts for fluorinated aromatic compounds is a particularly powerful application of this technique. mdpi.com The calculations provide theoretical shielding tensors, which are then converted to chemical shifts relative to a standard reference compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Such calculations can help assign specific signals in an experimental spectrum to particular atoms in the molecule.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are invaluable for mapping out reaction pathways. For reactions involving this compound, such as nucleophilic aromatic substitution or cycloaddition, DFT can be used to model the entire reaction coordinate. acs.org

This process involves identifying and optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, and its structure represents the highest energy point along the reaction pathway. Frequency calculations are performed to confirm the nature of each stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net By determining the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be calculated, providing a quantitative measure of the reaction's feasibility and rate.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, which is crucial for predicting how a molecule will interact with other chemical species. The MEP is calculated by determining the energy of interaction between a hypothetical positive point charge (a proton) and the molecule at various points in space. This creates a color-coded map where different colors represent different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, which are electron-rich, are colored in shades of red and are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, which are electron-poor, are colored in shades of blue and represent likely sites for nucleophilic attack. Green and yellow areas denote regions of neutral or near-zero potential.

For this compound, an MEP analysis would be instrumental in identifying its reactive sites. The amidine group (-C(=NH)NH2) is expected to be a key feature in the MEP map. The nitrogen atoms of the amidine group, with their lone pairs of electrons, would likely be characterized by regions of high electron density (red or yellow), making them potential sites for protonation and interaction with electrophiles. The hydrogen atoms of the amine and imine groups would, in contrast, be expected to show positive electrostatic potential (blue), indicating their susceptibility to interaction with nucleophiles.

The substituents on the benzene (B151609) ring, the bromine and fluorine atoms, would also significantly influence the MEP. As highly electronegative atoms, they would draw electron density away from the carbon atoms to which they are attached. This would create regions of negative potential around the fluorine and bromine atoms themselves, while potentially inducing a more positive potential on the adjacent ring carbons.

A hypothetical MEP analysis for this compound would likely reveal the following reactive centers:

Nucleophilic Sites (Electron-Rich): The nitrogen atoms of the amidine group would be the primary nucleophilic centers, readily available for interaction with electrophiles.

Electrophilic Sites (Electron-Poor): The carbon atom of the amidine group, bonded to three nitrogen atoms, would exhibit a significant positive potential, making it a prime target for nucleophilic attack. The hydrogen atoms of the amidine group would also be electrophilic.

The insights gained from an MEP map are not merely qualitative. The specific values of the electrostatic potential can be calculated to provide a quantitative measure of the reactivity at different sites on the molecule.

| Hypothetical MEP Data for this compound | |

| Molecular Region | Predicted Electrostatic Potential Range (kcal/mol) |

| Amidine Nitrogen Atoms | -45 to -60 |

| Amidine Carbon Atom | +30 to +45 |

| Aromatic Ring | -10 to +10 |

| Fluorine Atom | -25 to -35 |

| Bromine Atom | -15 to -25 |

Note: This data is hypothetical and serves to illustrate the expected outcomes of an MEP analysis.

Solvent Effects Modeling in Solution-Phase Reactions

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Computational modeling of solvent effects is therefore essential for understanding the behavior of this compound in a realistic chemical environment. There are two primary approaches to modeling solvent effects: implicit and explicit solvent models.

Implicit Solvent Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this dielectric continuum, and the interactions between the solute and the solvent are calculated based on the bulk properties of the solvent. Common implicit solvent models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are computationally efficient and are well-suited for predicting how a solvent's polarity will affect the stability of reactants, products, and transition states.

For this compound, an implicit solvent model could be used to predict how its properties, such as its conformational preferences and the energetics of a potential reaction, would change in solvents of varying polarity, like water, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO). For instance, a polar solvent would be expected to stabilize charged or highly polar species, which could influence the preferred tautomeric form of the amidine group.

Explicit Solvent Models: In contrast, explicit solvent models treat individual solvent molecules as distinct entities. The solute molecule is surrounded by a number of solvent molecules, and the interactions between the solute and each solvent molecule are calculated explicitly. This approach is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not well-described by implicit models.

Given the hydrogen-bonding capabilities of the amidine group in this compound, an explicit solvent model would be particularly insightful for studying its behavior in protic solvents like water or alcohols. These models could reveal the specific hydrogen-bonding network that forms around the molecule and how this network influences its reactivity. For example, solvent molecules could act as proton shuttles, facilitating certain reaction pathways.

A comparative study using different solvent models could provide a comprehensive understanding of how this compound behaves in solution.

| Modeling Solvent Effects on a Hypothetical Reaction of this compound | ||

| Solvent | Dielectric Constant | Predicted Relative Reaction Rate (Hypothetical) |

| n-Hexane | 1.88 | 1 |

| Dichloromethane (B109758) | 8.93 | 15 |

| Ethanol | 24.5 | 80 |

| Water | 80.1 | 250 |

Note: This data is hypothetical and illustrates the potential influence of solvent polarity on reaction rates as would be predicted by computational modeling.

By combining MEP mapping with solvent effects modeling, a detailed theoretical profile of this compound can be constructed, offering valuable predictions about its chemical behavior and guiding future experimental investigations.

Synthetic Applications and Material Science Potential of 5 Bromo 2 Fluoro Benzamidine

5-Bromo-2-fluoro-benzamidine as a Versatile Synthetic Building Block

The intrinsic reactivity of the amidine functional group, coupled with the potential for substitution at the bromine and fluorine positions, renders this compound a highly adaptable precursor in various synthetic endeavors.

Precursor to Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Imidazoles, Triazines)

The benzamidine (B55565) unit is a well-established synthon for the construction of a wide range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. While specific literature detailing the use of this compound in these syntheses is not extensively available, the general reactivity of amidines provides a strong basis for its potential applications.

For instance, the synthesis of pyrimidine (B1678525) derivatives often involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. In a hypothetical reaction, this compound could react with a suitable diketone to yield a 2-(5-bromo-2-fluorophenyl)pyrimidine. The reaction conditions would likely involve a base and a suitable solvent, with the specific parameters influencing the reaction yield and purity.

| Reactant 1 | Reactant 2 | Product | Potential Conditions |

| This compound | 1,3-Diketone | 2-(5-Bromo-2-fluorophenyl)-substituted pyrimidine | Base (e.g., NaOEt), Ethanol (B145695), Reflux |

Similarly, the synthesis of imidazoles can be achieved through the reaction of an amidine with an α-haloketone. The reaction of this compound with a molecule such as 2-bromoacetophenone (B140003) would be expected to produce a 2-(5-bromo-2-fluorophenyl)-4-phenylimidazole.

| Reactant 1 | Reactant 2 | Product | Potential Conditions |

| This compound | α-Haloketone | 2-(5-Bromo-2-fluorophenyl)-substituted imidazole | Base, Solvent (e.g., DMF), Heat |

The synthesis of 1,3,5-triazines can also be envisioned, for example, through the cyclotrimerization of the amidine or its derivatives under specific catalytic conditions, or by reacting it with other nitrogen-containing synthons.

Scaffold for Complex Polycyclic Systems

The presence of multiple reactive sites on this compound makes it an attractive starting material for the synthesis of complex polycyclic systems. Through a series of sequential or domino reactions, the aromatic ring and the amidine functionality can be elaborated and cyclized to form fused ring systems. For example, intramolecular cyclization reactions could be designed where a substituent, introduced via the bromine or fluorine atom, reacts with the amidine moiety to form a new ring. While specific examples are not documented, the principles of heterocyclic synthesis suggest this as a feasible and promising area of research.

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. Amidines are known to participate in various MCRs. It is conceivable that this compound could be employed in MCRs to generate highly functionalized and diverse molecular libraries. For example, it could potentially act as the nitrogen-containing component in Ugi or Biginelli-type reactions, leading to the rapid assembly of complex structures bearing the 5-bromo-2-fluorophenyl moiety.

Strategies for Functional Group Transformations and Derivatization

The bromine and fluorine atoms on the aromatic ring of this compound offer orthogonal handles for further molecular elaboration through a variety of well-established chemical transformations.

Exploiting Bromine for Further Cross-Coupling Elaboration

The bromine atom at the 5-position is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the synthesis of a vast library of derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a cornerstone of modern organic synthesis. This compound can be coupled with various boronic acids or esters to form C-C bonds.

| Coupling Partner | Catalyst System | Product |

| Arylboronic acid | Pd(PPh3)4, base (e.g., Na2CO3) | 5-Aryl-2-fluoro-benzamidine derivative |

| Alkylboronic acid | Pd catalyst with specific ligand, base | 5-Alkyl-2-fluoro-benzamidine derivative |

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. This would introduce an alkynyl moiety at the 5-position of the benzamidine.

| Coupling Partner | Catalyst System | Product |

| Terminal alkyne | PdCl2(PPh3)2, CuI, base (e.g., Et3N) | 5-Alkynyl-2-fluoro-benzamidine derivative |

Buchwald-Hartwig Amination: This palladium-catalyzed amination reaction enables the formation of C-N bonds. Reacting this compound with various primary or secondary amines would yield 5-amino-substituted-2-fluoro-benzamidine derivatives.

| Coupling Partner | Catalyst System | Product |

| Primary/Secondary Amine | Pd catalyst with specialized ligand (e.g., BINAP), base | 5-(Amino)-2-fluoro-benzamidine derivative |

Nucleophilic Displacement of Fluorine

The fluorine atom at the 2-position, activated by the electron-withdrawing nature of the amidine group and the bromine atom, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, providing another avenue for diversification of the molecular scaffold. The reactivity of the fluorine atom can be tuned by the reaction conditions and the nature of the nucleophile.

| Nucleophile | Product | Potential Conditions |

| Alkoxide (e.g., NaOMe) | 5-Bromo-2-methoxy-benzamidine | Methanol, Heat |

| Thiolate (e.g., NaSPh) | 5-Bromo-2-(phenylthio)-benzamidine | DMF, Heat |

| Amine (e.g., Piperidine) | 5-Bromo-2-(piperidin-1-yl)-benzamidine | High temperature, neat or in a high-boiling solvent |

Amidine Functionalization (e.g., Acylation, Alkylation)

The amidine functional group of this compound is a key locus for synthetic modification, allowing for the introduction of a variety of substituents through acylation and alkylation reactions. These transformations are crucial for modulating the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

Acylation: The acylation of benzamidines typically involves the reaction with acylating agents such as acid chlorides or anhydrides. In the case of this compound, the nucleophilic nitrogen atoms of the amidine can attack the electrophilic carbonyl carbon of the acylating agent. This reaction can lead to the formation of N-acylbenzamidine derivatives. The reaction conditions, including the choice of solvent and the use of a base, can influence the regioselectivity of the acylation, determining whether the substitution occurs at the imino or amino nitrogen. While specific studies on the acylation of this compound are not extensively documented in publicly available literature, the general reactivity of benzamidines suggests that such transformations are feasible and would provide a route to a diverse range of functionalized molecules.

Alkylation: Similar to acylation, the alkylation of this compound involves the reaction of the amidine nitrogen atoms with alkylating agents, such as alkyl halides. This process can yield N-alkylated benzamidine derivatives. The reaction can proceed at either of the nitrogen atoms, and the product distribution can be influenced by factors such as the nature of the alkylating agent, the reaction temperature, and the solvent. Phase-transfer catalysts have been employed in the alkylation of related N-substituted amides to enhance reaction rates and yields. researchgate.net The resulting N-alkylated 5-bromo-2-fluoro-benzamidines could serve as valuable intermediates in the synthesis of more complex molecules.

The table below summarizes the potential outcomes of amidine functionalization of this compound based on general chemical principles.

| Functionalization | Reagent Class | Potential Product | Key Reaction Parameters |

| Acylation | Acid Chlorides, Anhydrides | N-Acyl-5-bromo-2-fluoro-benzamidine | Solvent, Base, Temperature |

| Alkylation | Alkyl Halides | N-Alkyl-5-bromo-2-fluoro-benzamidine | Solvent, Base, Temperature, Catalyst |

Development of Novel Reagents and Catalysts from this compound Derivatives

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of novel reagents and catalysts. The presence of the bromine atom allows for further transformations, such as cross-coupling reactions, to introduce new functional groups.

The amidine moiety itself can act as a ligand for metal centers, suggesting the potential for developing novel metal-based catalysts. Benzamidine derivatives are known to inhibit serine proteases, indicating their ability to interact with biological macromolecules. nih.gov This binding capability could be harnessed in the design of catalysts that mimic enzyme active sites. For instance, metal-organic frameworks (MOFs) incorporating benzamidine-like structures have been shown to exhibit catalytic activity in C-H bond activation reactions. researchgate.net

Furthermore, the combination of the fluoro and bromo substituents on the aromatic ring influences the electronic properties of the molecule, which can be fine-tuned through derivatization. This modulation of electronic properties is crucial in the design of organocatalysts, where the catalyst's activity is highly dependent on its electronic nature. While the direct application of this compound derivatives as catalysts is an area requiring further exploration, the foundational chemistry of benzamidines and halogenated aromatics provides a strong basis for future research in this direction.

Stereoselective Synthesis Utilizing Chiral Derivatives or Auxiliaries of this compound

The development of chiral derivatives of this compound holds significant promise for applications in stereoselective synthesis. Chiral amines and their derivatives are widely used as resolving agents, chiral bases, and components of chiral catalysts. By introducing a chiral center into the this compound scaffold, it may be possible to create novel chiral auxiliaries or ligands for asymmetric catalysis.

For example, a chiral group could be introduced through alkylation or acylation of the amidine with a chiral reagent. The resulting chiral this compound derivative could then be used to control the stereochemical outcome of a subsequent reaction. Chiral guanidines, which share a similar functional group with benzamidines, have proven to be powerful organocatalysts in a variety of asymmetric transformations. rsc.org This precedent suggests that chiral benzamidine derivatives could also be effective in stereoselective synthesis.

The field of asymmetric synthesis is continually advancing, with a constant need for new and efficient chiral catalysts and auxiliaries. rsc.org While specific examples of the use of chiral derivatives of this compound in stereoselective synthesis are not yet reported in the literature, the potential for their development and application is substantial. Future research in this area could focus on the synthesis of such chiral derivatives and the evaluation of their performance in key asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Future Perspectives and Emerging Research Avenues for 5 Bromo 2 Fluoro Benzamidine

Sustainable and Green Synthetic Methodologies Development

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. rsc.org Future research on 5-Bromo-2-fluoro-benzamidine is expected to focus on the development of sustainable and green synthetic methodologies. Conventional synthetic routes for benzamidine (B55565) derivatives often involve multi-step procedures and the use of hazardous reagents. chemmethod.com Green chemistry approaches could offer safer and more environmentally benign alternatives. mdpi.com

Potential areas of exploration include:

Catalytic Hydrogenation: Utilizing catalysts like ionic liquid-supported nano-metals for the reduction of corresponding benzonitriles, which can offer high activity and catalyst recyclability. google.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase product yields, and minimize the use of solvents, making it an eco-friendly option. mdpi.com

Solvent-Free Reactions: Investigating solid-state or solvent-free reaction conditions to eliminate the environmental burden associated with volatile organic compounds. mdpi.com

These greener methods would not only be environmentally advantageous but could also prove to be more cost-effective for the large-scale production of this compound and its derivatives. chemmethod.com

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Ionic Liquid-Supported Catalysis | High catalyst activity, potential for catalyst recycling, milder reaction conditions. |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, decreased solvent usage. mdpi.com |

| Solvent-Free Synthesis | Elimination of volatile organic compounds, simplified work-up procedures. mdpi.com |

Flow Chemistry and Automated Synthesis Integration

The integration of flow chemistry and automated synthesis represents a paradigm shift in the production of fine chemicals and pharmaceuticals. nih.govnih.gov These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis. nih.govresearchgate.net For this compound, adopting these modern synthetic tools could lead to significant improvements in its production and derivatization.

Future research in this area could involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for better heat and mass transfer, improved reaction control, and safer handling of potentially hazardous intermediates.

Automated Library Synthesis: Utilizing robotic systems for the automated, parallel synthesis of a library of this compound derivatives. nih.gov This would accelerate the discovery of new compounds with desired properties.

Integrated Purification: Coupling flow reactors with in-line purification techniques to streamline the entire synthesis and isolation process.

The adoption of these technologies would not only enhance the efficiency and reproducibility of the synthesis of this compound but also facilitate the rapid exploration of its chemical space. nih.gov

| Technology | Key Benefits for this compound Research |

| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability. researchgate.net |

| Automated Synthesis | High-throughput screening of derivatives, increased reproducibility. nih.govchimia.ch |

| Integrated Systems | Streamlined synthesis and purification, reduced manual intervention. youtube.com |

Exploration of Novel Catalytic Transformations Involving this compound

The reactive nature of the amidine group and the presence of bromo and fluoro substituents on the aromatic ring make this compound a versatile substrate for various catalytic transformations. Future research is likely to explore new catalytic reactions to synthesize novel and complex molecules.

Promising avenues for investigation include:

Cross-Coupling Reactions: The bromo substituent can serve as a handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functional groups onto the phenyl ring.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring could provide a more atom-economical route to novel derivatives.

Cyclization Reactions: The amidine moiety can participate in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in medicinal chemistry.

The development of novel catalytic methodologies will expand the synthetic utility of this compound, enabling the creation of a wide array of new chemical entities.

| Catalytic Transformation | Potential Outcome for this compound |

| Cross-Coupling Reactions | Introduction of aryl, alkyl, or alkynyl groups at the 5-position. |

| C-H Activation | Direct functionalization of the aromatic ring without pre-functionalization. |

| Cyclization Reactions | Synthesis of novel heterocyclic compounds incorporating the benzamidine core. |